RAGE antagonist peptide TFA
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Overview
Description
RAGE antagonist peptide TFA is a compound that acts as an antagonist to the receptor for advanced glycation end products (RAGE). This receptor is involved in various pathological processes, including inflammation, cancer, and neurodegenerative diseases. By blocking the interaction between RAGE and its ligands, this compound exhibits anti-tumor and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
RAGE antagonist peptide TFA is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
RAGE antagonist peptide TFA primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical interactions, such as binding to RAGE and inhibiting its activity .
Common Reagents and Conditions
Fmoc-protected amino acids: Used for the stepwise elongation of the peptide chain.
Coupling reagents: Such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate peptide bond formation.
Cleavage reagents: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove side-chain protecting groups.
Major Products Formed
The primary product formed is the this compound itself, which is a purified peptide with specific anti-inflammatory and anti-tumor properties .
Scientific Research Applications
RAGE antagonist peptide TFA has a wide range of applications in scientific research:
Chemistry: Used as a tool to study peptide synthesis and receptor-ligand interactions.
Biology: Investigates the role of RAGE in various biological processes, including inflammation and cell signaling.
Medicine: Explores potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting RAGE
Mechanism of Action
RAGE antagonist peptide TFA exerts its effects by binding to the receptor for advanced glycation end products (RAGE) and preventing its interaction with ligands such as HMGB-1, S100P, and S100A4. This inhibition blocks the downstream signaling pathways mediated by RAGE, including the activation of nuclear factor kappa B (NF-κB), which is involved in inflammation and tumor progression .
Comparison with Similar Compounds
RAGE antagonist peptide TFA is unique in its ability to specifically target and inhibit RAGE. Similar compounds include:
FPS-ZM1: A small molecule RAGE inhibitor that also blocks RAGE-ligand interactions.
TTP488 (Azeliragon): Another small molecule inhibitor of RAGE, used in clinical trials for Alzheimer’s disease.
These compounds share the common goal of inhibiting RAGE activity but differ in their chemical structures and specific applications .
Properties
Molecular Formula |
C59H102F3N13O19S |
---|---|
Molecular Weight |
1386.6 g/mol |
IUPAC Name |
(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C57H101N13O17S.C2HF3O2/c1-30(2)27-41(48(60)78)67-52(82)39(19-22-46(76)77)64-49(79)35(15-11-13-24-58)62-51(81)38(18-21-45(74)75)65-53(83)40(23-26-88-10)66-56(86)43(29-32(5)6)69-57(87)47(33(7)8)70-54(84)36(16-12-14-25-59)63-55(85)42(28-31(3)4)68-50(80)37(61-34(9)71)17-20-44(72)73;3-2(4,5)1(6)7/h30-33,35-43,47H,11-29,58-59H2,1-10H3,(H2,60,78)(H,61,71)(H,62,81)(H,63,85)(H,64,79)(H,65,83)(H,66,86)(H,67,82)(H,68,80)(H,69,87)(H,70,84)(H,72,73)(H,74,75)(H,76,77);(H,6,7)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,47-;/m0./s1 |
InChI Key |
ODPUKBYCMYUGBG-BMAWOLHASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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